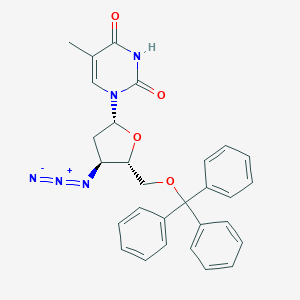

3'-アゾ-3'-デオキシ-5'-O-トリチルチミジン

説明

3'-Azido-3'-deoxythymidine (AZT) is a nucleoside analog reverse transcriptase inhibitor that has been widely used in the treatment of HIV. It is characterized by the presence of an azido group at the 3' position of the deoxyribose sugar, which is a key feature for its antiviral activity. The molecule's conformational properties have been studied, revealing that AZT has a C3'-endo sugar pucker, an anti glycosidic angle, and a g+ C4'-C5' conformation, which are similar to those of standard deoxypyrimidines .

Synthesis Analysis

The synthesis of AZT and its analogs has been a subject of extensive research. One study reported the synthesis of various 3'-azido analogues of pyrimidine deoxyribonucleosides and evaluated their antiviral activity against HIV-1. These analogues were synthesized and tested in human peripheral blood mononuclear cells, with several compounds showing significant antiviral activity . Another intriguing aspect of AZT synthesis is the observation of an isomer during its preparation, which was identified as 3-(3-azido-2,3-dideoxy-β-D-ezythro pentofuranosyl)thymine. This rearrangement occurred during the treatment of 2,3'-anhydro-5'-O-tritylthymidine with LiN3 in aqueous DMF .

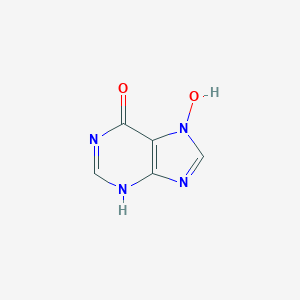

Molecular Structure Analysis

The molecular structure of AZT has been analyzed using molecular mechanics techniques, which helped in developing a force-field for the azido group through quantum-mechanical methods. The analysis confirmed that AZT's global low-energy structure is very similar to that of standard deoxypyrimidines, which may contribute to its efficacy as an HIV reverse transcriptase inhibitor .

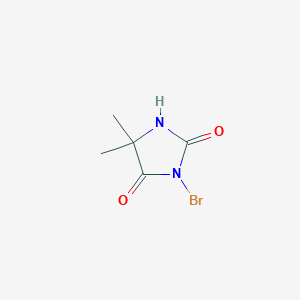

Chemical Reactions Analysis

AZT's azide function allows it to participate in various chemical reactions, such as the copper-catalyzed azide-alkyne cycloaddition, which is a key reaction in 'click chemistry'. This reaction has been utilized to synthesize a fluorescent 1,2,3-triazole derivative of AZT, which included a fluorenylmethyloxycarbonyl (fmoc) fluorescent fragment. The synthesis and spectral characterization of this derivative were presented, highlighting the versatility of AZT in chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of AZT and its derivatives are crucial for their biological activity and pharmacokinetics. While specific physical properties such as melting point, solubility, and stability were not detailed in the provided papers, the chemical properties, particularly the presence of the azido group and its conformational similarity to natural deoxypyrimidines, are essential for its mechanism of action as a reverse transcriptase inhibitor . The synthesis of a structural analogue, 3'-O-Propargylthymidine, demonstrated that even small changes to the AZT molecule could significantly affect its antiviral activity and cytotoxicity, underscoring the importance of the azido group in AZT's antiretroviral efficacy .

科学的研究の応用

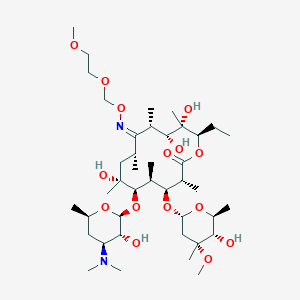

抗レトロウイルス療法

3'-アゾ-3'-デオキシチミジン: は、ジドブジンまたはAZTとしても知られており、主にHIV/AIDSの治療のための抗レトロウイルス療法で使用されます。 これは、ヌクレオシド逆転写酵素阻害剤(NRTI)として機能し、リン酸化されて活性代謝物を生成し、ウイルスDNAに組み込まれてHIVの複製を阻害します .

ニトロソアミン不純物の検出

ジドブジン中のN-ニトロソジメチルアミン(NDMA)およびN-ニトロソジエチルアミン(NDEA)不純物の推定のための新しいGC–MS / MS方法が開発されました。 この方法は、これらの不純物を非常に低いレベルで検出することができ、薬物の安全性と有効性を確保するために不可欠です .

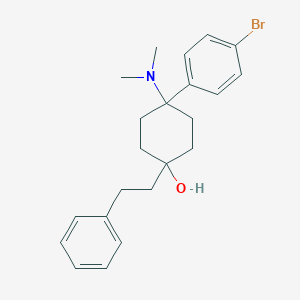

癌における多剤耐性の克服

3'-アゾ-3'-デオキシチミジンの類似体が、癌細胞における多剤耐性を克服するために合成されました。ADOXとして知られるこの類似体は、薬剤耐性癌細胞でしばしば過剰発現しているP-糖タンパク質(P-gp)による認識を回避することにより、耐性を回避します。 ADOXは、薬剤感受性細胞株と薬剤耐性細胞株の両方で強力な抗腫瘍活性を示しています .

免疫調節効果

3'-アゾ-3'-デオキシ-5'-O-トリチルチミジン: は、免疫抑制薬として特定されています。この薬剤は、マウス白血病ウイルスやHIVなどのウイルスの阻害に有効であることが示されていますが、これらの病気の治療にはなりません。 その免疫調節特性は、免疫応答と自己免疫疾患の研究にとって価値があります .

抗癌剤の合成

この化合物は、特に特定の種類の癌細胞に対してより効果的になる可能性のある類似体の形成における、抗癌剤の合成に使用されます。 この化合物の修飾により、効果が向上し、副作用が減少した新しい薬剤の開発につながる可能性があります .

分析化学

分析化学では、3'-アゾ-3'-デオキシ-5'-O-トリチルチミジンは、クロマトグラフィーおよび質量分析法における標準または参照化合物として使用されます。 これは、医薬品化合物とその不純物の正確な定量と分析に役立ちます .

薬物動態および代謝研究

この化合物は、薬物の吸収、分布、代謝、排泄(ADME)を理解するための薬物動態研究において役割を果たします。 これは、体内での薬物の挙動を決定し、投薬レジメンを最適化するのに役立ちます .

ウイルス機構の研究

3'-アゾ-3'-デオキシチミジンに関する研究は、特に逆転写酵素などのウイルスの酵素がどのように阻害されるかについての、ウイルスの機構の理解にも役立ちます。 この知識は、ウイルス感染症を克服するための新しい戦略の開発にとって不可欠です .

作用機序

Target of Action

3’-Azido-3’-deoxy-5’-O-tritylthymidine is a protected derivative of Zidovudine . Zidovudine is a potent selective inhibitor of HIV-1 replication . Therefore, the primary target of this compound is the HIV-1 virus.

Mode of Action

Given its relationship to zidovudine, it is likely that it acts as a reverse transcriptase inhibitor, preventing the replication of the hiv-1 virus .

Biochemical Pathways

As a derivative of zidovudine, it is likely to impact the reverse transcription pathway of the hiv-1 virus, thereby inhibiting its replication .

特性

IUPAC Name |

1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N5O4/c1-20-18-34(28(36)31-27(20)35)26-17-24(32-33-30)25(38-26)19-37-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26H,17,19H2,1H3,(H,31,35,36)/t24-,25+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPSSDWPMSICSH-JIMJEQGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448644 | |

| Record name | 3'-Azido-3'-deoxy-5'-O-(triphenylmethyl)thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29706-84-1 | |

| Record name | 3′-Azido-3′-deoxy-5′-O-(triphenylmethyl)thymidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29706-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Azido-3'-deoxy-5'-o-tritylthymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029706841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Azido-3'-deoxy-5'-O-(triphenylmethyl)thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thymidine, 3'-azido-3'-deoxy-5'-O-(triphenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-AZIDO-3'-DEOXY-5'-O-TRITYLTHYMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG7VYL4TJ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

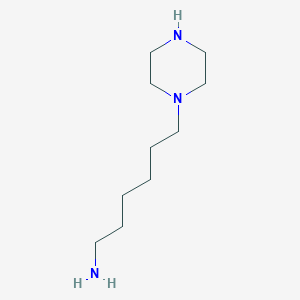

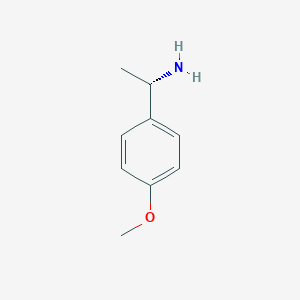

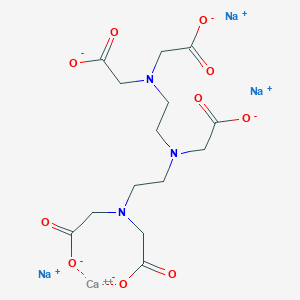

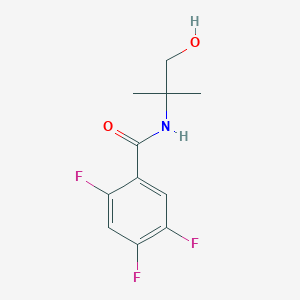

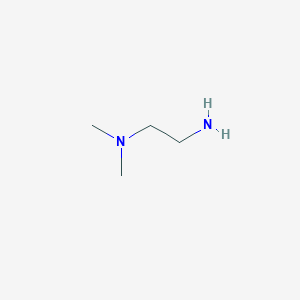

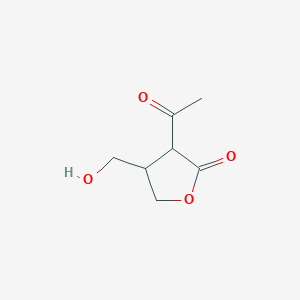

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(R)-3-(Benzylamino)butyl]benzene](/img/structure/B50038.png)